BENGHE Foundational & Exploratory

Check Availability & Pricing

Unraveling the Gatekeeper: A Technical Guide to
Nup58 Localization at the Nuclear Envelope

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PP58

Cat. No.: B1139475

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear envelope (NE) is a highly regulated barrier that defines the eukaryotic cell,
separating the cytoplasm from the nuclear interior. The selective passage of molecules across
this barrier is orchestrated by the nuclear pore complex (NPC), a sophisticated assembly of
proteins known as nucleoporins (Nups). Among these, the 58-kilodalton nucleoporin, Nup58
(also known as NPA58 in rats), plays a critical role in the architecture and function of the NPC's
central transport channel. This technical guide provides an in-depth exploration of Nup58's
localization, its interactions within the NPC, and the experimental methodologies used to
elucidate its function, offering a valuable resource for researchers in cell biology and drug
development targeting nucleocytoplasmic transport.

Data Presentation: Quantitative Analysis of Nup58

Quantitative studies have been crucial in understanding the stoichiometry and organization of
the NPC. The following tables summarize key quantitative data regarding Nup58.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1139475?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Organism/Cell Line = Reference(s)

Copy Number per

~48 Human (HelLa) [1]
NPC

Nup62 complex (with )
Subcomplex Mammalian [2][3]
Nup54 & Nup62)

1:1:1
Stoichiometry in )
(Nup58:Nup54:Nup62  Rattus norvegicus [4]
Nup62 complex )
Alternative 4:2:1
Stoichiometry (Nup62:Nup54:Nup58  Mammalian [4]
Reported )

Table 1: Quantitative Profile of Nup58 in the Nuclear Pore Complex. This table provides a
summary of the estimated number of Nup58 molecules per individual nuclear pore complex
and its stoichiometric relationship within the Nup62 subcomplex.

Localization of Nup58 at the Nuclear Envelope

Nup58 is an integral component of the central channel of the NPC, contributing to the selective
barrier for nucleocytoplasmic transport. In interphase cells, Nup58 is distinctly localized to the
nuclear rim, a characteristic pattern for NPC proteins[5][6]. It is situated on the cytoplasmic face
of the NE and is in close association with the nuclear pores[7]. During mitosis in higher
eukaryotes, when the nuclear envelope breaks down, Nup58 disperses throughout the
cytoplasm. It then re-localizes to the reforming nuclear envelope in early telophase, a process
that coincides with the recruitment of other core NPC components[5][7].

The Nup62 Subcomplex: Nup58's Immediate
Neighborhood

Nup58 does not function in isolation but as part of the stable Nup62 subcomplex, which also
includes Nup62 and Nup54[2][4][8]. This trimeric complex is a fundamental building block of the
NPC's central channel. The interactions within this complex are mediated by predicted coiled-
coil domains in each of the constituent proteins[4]. Nup54 appears to be central to the complex,
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with distinct domains binding to Nup62 and Nup58[4]. This intricate arrangement forms a
dynamic and flexible gate that interacts with transport receptors to facilitate the passage of
cargo.

Role in Nucleocytoplasmic Transport

The central channel of the NPC, where Nup58 resides, is the site of active transport. The
phenylalanine-glycine (FG) repeats present in Nup58 and other FG-Nups form a selective
permeability barrier. This barrier restricts the passive diffusion of large molecules while allowing
the passage of transport receptor-cargo complexes. Nup58, as part of the Nup62 complex, is
directly involved in the translocation of proteins and RNA across the nuclear envelope[9][10].

Experimental Protocols
Immunofluorescence Staining for Nup58 Localization

This protocol describes a general method for the visualization of Nup58 at the nuclear
envelope in cultured mammalian cells.

Materials:

o Mammalian cells grown on sterile glass coverslips

e Phosphate-buffered saline (PBS)

» Fixation solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared
e Permeabilization solution: 0.1% Triton X-100 in PBS

o Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

e Primary antibody: Rabbit anti-Nup58 antibody

e Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG

o DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

e Antifade mounting medium
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Procedure:

o Cell Culture: Seed mammalian cells on sterile glass coverslips in a petri dish and culture to
the desired confluency (typically 50-70%).

e Washing: Gently wash the cells twice with PBS to remove the culture medium.
» Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
e Washing: Wash the cells three times with PBS for 5 minutes each.

e Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at
room temperature. This step is crucial for allowing the antibodies to access intracellular
epitopes.

e Washing: Wash the cells three times with PBS for 5 minutes each.

» Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1
hour at room temperature.

e Primary Antibody Incubation: Dilute the primary anti-Nup58 antibody in the blocking solution
according to the manufacturer's instructions. Incubate the coverslips with the diluted primary
antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

e Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound
primary antibody.

o Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the
blocking solution. Incubate the coverslips with the diluted secondary antibody for 1 hour at
room temperature, protected from light.

e Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

o Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to
stain the nuclei.

e Washing: Wash the cells a final two times with PBS.
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Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging: Visualize the localization of Nup58 using a fluorescence or confocal microscope.
Nup58 should appear as a punctate staining pattern at the nuclear rim.

Co-immunoprecipitation to Study Nup58 Interactions

This protocol outlines the steps to investigate the interaction of Nup58 with other proteins, such
as Nup54 and Nup62.

Materials:

Cultured cells expressing the proteins of interest

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Primary antibody against the "bait" protein (e.g., anti-Nup54)

Protein A/G-agarose beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Antibodies for Western blotting (e.g., anti-Nup58, anti-Nup54)

Procedure:

Cell Lysis: Lyse the cultured cells with a suitable lysis buffer to release the protein
complexes.

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific
binding.

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the
bait protein (e.g., anti-Nup54) to form antibody-antigen complexes.

Capture of Immune Complexes: Add fresh protein A/G-agarose beads to the lysate to
capture the antibody-antigen complexes.
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e Washing: Wash the beads several times with wash buffer to remove non-specifically bound
proteins.

 Elution: Elute the bound proteins from the beads using an elution buffer.

o Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a
membrane, and probe with antibodies against the expected interacting partners (e.g., anti-
Nup58) to confirm the interaction.

Signaling Pathways and Logical Relationships

The Ran GTPase Cycle: Regulating Nucleocytoplasmic
Transport

The directionality and efficiency of transport through the NPC are regulated by the Ran
GTPase cycle. This cycle establishes a steep concentration gradient of RanGTP (high in the
nucleus) and RanGDP (high in the cytoplasm). While no signaling pathway has been identified
to directly regulate the localization of Nup58 itself, the Ran cycle is fundamental to the transport
processes that Nup58 facilitates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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